molecular formula C29H25N3O3S2 B3547515 6-(2-benzylsulfonylethylsulfanyl)-5-cyano-2-methyl-N,4-diphenylpyridine-3-carboxamide

6-(2-benzylsulfonylethylsulfanyl)-5-cyano-2-methyl-N,4-diphenylpyridine-3-carboxamide

Cat. No.: B3547515
M. Wt: 527.7 g/mol
InChI Key: CNGZUPIHGVIZBA-UHFFFAOYSA-N
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Description

6-(2-benzylsulfonylethylsulfanyl)-5-cyano-2-methyl-N,4-diphenylpyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyridine ring substituted with multiple functional groups, making it a versatile molecule for scientific research.

Properties

IUPAC Name

6-(2-benzylsulfonylethylsulfanyl)-5-cyano-2-methyl-N,4-diphenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O3S2/c1-21-26(28(33)32-24-15-9-4-10-16-24)27(23-13-7-3-8-14-23)25(19-30)29(31-21)36-17-18-37(34,35)20-22-11-5-2-6-12-22/h2-16H,17-18,20H2,1H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGZUPIHGVIZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)SCCS(=O)(=O)CC2=CC=CC=C2)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-benzylsulfonylethylsulfanyl)-5-cyano-2-methyl-N,4-diphenylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The benzylsulfonylethylsulfanyl group is introduced via nucleophilic substitution reactions, while the cyano and carboxamide groups are added through specific functionalization reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(2-benzylsulfonylethylsulfanyl)-5-cyano-2-methyl-N,4-diphenylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(2-benzylsulfonylethylsulfanyl)-5-cyano-2-methyl-N,4-diphenylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique functional groups.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-benzylsulfonylethylsulfanyl)-5-cyano-2-methyl-N,4-diphenylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-benzylsulfonylethylsulfanyl)-5-cyano-2-methyl-N,4-diphenylpyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-benzylsulfonylethylsulfanyl)-5-cyano-2-methyl-N,4-diphenylpyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-(2-benzylsulfonylethylsulfanyl)-5-cyano-2-methyl-N,4-diphenylpyridine-3-carboxamide

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